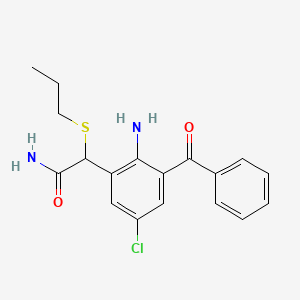
2-Amino-3-benzoyl-5-chloro-alpha-(propylthio)benzeneacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-benzoyl-5-chloro-alpha-(propylthio)benzeneacetamide is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes an amino group, a benzoyl group, a chlorine atom, and a propylthio group attached to a benzeneacetamide backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-benzoyl-5-chloro-alpha-(propylthio)benzeneacetamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-amino-5-chloro-3-methylbenzoic acid with propylthiol and benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
2-Amino-3-benzoyl-5-chloro-alpha-(propylthio)benzeneacetamide can undergo various chemical reactions, including:
Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoyl group can be reduced to a hydroxyl group under specific conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like ammonia or thiourea can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Amino or thiol-substituted derivatives.
科学研究应用
2-Amino-3-benzoyl-5-chloro-alpha-(propylthio)benzeneacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of 2-Amino-3-benzoyl-5-chloro-alpha-(propylthio)benzeneacetamide involves its interaction with specific molecular targets. The amino and benzoyl groups can form hydrogen bonds with biological macromolecules, while the propylthio group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-Amino-5-chloro-3-methylbenzoic acid
- 2-Amino-5-chloro-N,3-dimethylbenzamide
- 2-Amino-3-benzoyl-5-chloro-alpha-(methylthio)benzeneacetamide
Uniqueness
2-Amino-3-benzoyl-5-chloro-alpha-(propylthio)benzeneacetamide is unique due to the presence of the propylthio group, which imparts distinct chemical and biological properties. This group enhances the compound’s hydrophobicity and can influence its interaction with biological targets, making it a valuable molecule for research and development.
属性
分子式 |
C18H19ClN2O2S |
|---|---|
分子量 |
362.9 g/mol |
IUPAC 名称 |
2-(2-amino-3-benzoyl-5-chlorophenyl)-2-propylsulfanylacetamide |
InChI |
InChI=1S/C18H19ClN2O2S/c1-2-8-24-17(18(21)23)14-10-12(19)9-13(15(14)20)16(22)11-6-4-3-5-7-11/h3-7,9-10,17H,2,8,20H2,1H3,(H2,21,23) |
InChI 键 |
AFMWIFOCKCYOPV-UHFFFAOYSA-N |
规范 SMILES |
CCCSC(C1=C(C(=CC(=C1)Cl)C(=O)C2=CC=CC=C2)N)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


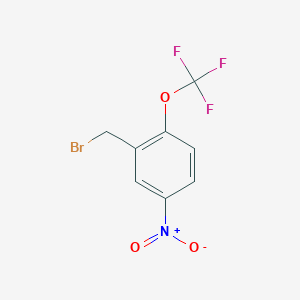
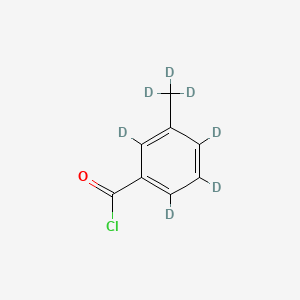
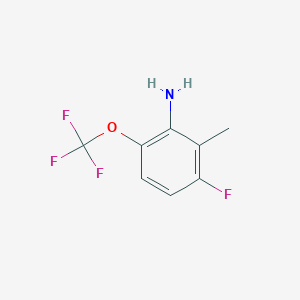
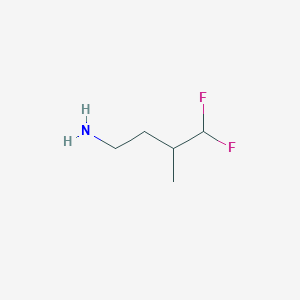
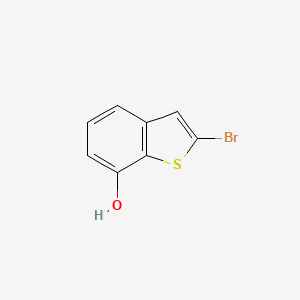
![(S)-1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanamine](/img/structure/B15293019.png)
![(2S,4R,5R,8S,10R,11S,12R,13R,14R)-11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecane-7,15-dione](/img/structure/B15293030.png)
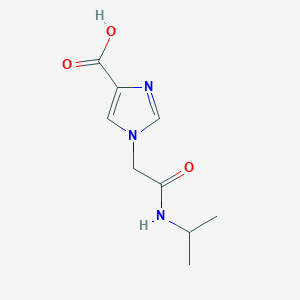

![1-(Trichloromethyl)-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carbaldehyde](/img/structure/B15293056.png)
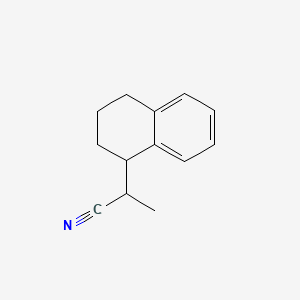
![(alphaR,gammaS)-gamma-Amino-alpha-methyl-[1,1'-biphenyl]-4-pentanoic Acid Methyl Ester Hydrochloride](/img/structure/B15293063.png)
![(S)-(1R,3r,5S)-8-Isopropyl-8-azabicyclo[3.2.1]octan-3-yl 3-Hydroxy-2-phenylpropanoate](/img/structure/B15293064.png)
![(alphaS)-alpha-[(Phenylmethoxy)methyl][1,1'-biphenyl]-4-ethanol](/img/structure/B15293068.png)
